![molecular formula C16H9N5O5S B2890329 2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one CAS No. 932320-10-0](/img/structure/B2890329.png)
2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,3,4-thiadiazoles . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as its heterocyclic moiety . They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, antihypertensive .
Synthesis Analysis
While the specific synthesis process for your compound is not available, a general method for synthesizing similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, similar compounds such as 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine can react with some acid chlorides to yield acylated compounds .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
The synthesis and evaluation of new 4(3H)-quinazolinones derivatives, including structures similar to the queried compound, have shown potential as anti-inflammatory agents. These compounds were synthesized and characterized for their anti-inflammatory efficacy both in vitro and in vivo, highlighting their significance in medicinal chemistry for the development of new therapeutic agents (Thorat et al., 2021).
Diuretic Activity
Research into novel quinazolin-4(3H)-one derivatives, including those with thiadiazole or thiazole moieties, has been conducted to explore their diuretic activities. The synthesis of these compounds and their evaluation as diuretic agents reveal the potential of quinazolinone derivatives in addressing conditions that require diuretic intervention (Maarouf et al., 2004).
Antimicrobial and Nematicidal Properties
A class of triazolo[4,3-c]quinazolinylthiazolidinones has been synthesized and evaluated for their antimicrobial and nematicidal properties. This research suggests the potential of these compounds in developing new antimicrobial agents and nematicides, offering a promising avenue for agricultural and medicinal applications (Reddy et al., 2016).
Anticancer Activities
Some derivatives have been studied for their potential anticancer activities. For instance, the evaluation of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline showed significant cytotoxicity against human cancer cell lines, indicating its potential as a cancer therapeutic agent (Ovádeková et al., 2005).
Antimicrobial Activities
The synthesis of fluorine-containing quinoline-4-carboxylic acids and their derivatives has been explored, with these compounds evaluated for their antibacterial activities. Such studies underscore the versatility of quinazolinone derivatives in combating bacterial infections (Holla et al., 2005).
Propiedades
IUPAC Name |
5-(3-nitroanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5O5S/c22-14-10-5-12-13(26-7-25-12)6-11(10)18-16-20(14)19-15(27-16)17-8-2-1-3-9(4-8)21(23)24/h1-6H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKFWHVSQLZSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethyl-5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890246.png)

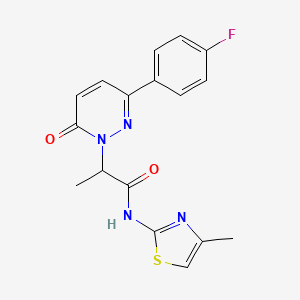

![(2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2890254.png)
![8-allyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2890255.png)
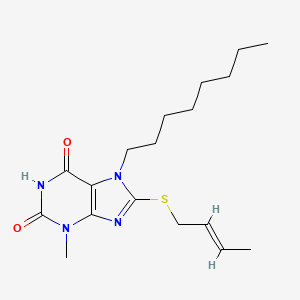
![N-[2-(4-Chlorophenyl)-2-phenylmethoxyethyl]prop-2-enamide](/img/structure/B2890260.png)
![2-Chloro-N-[3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2890261.png)

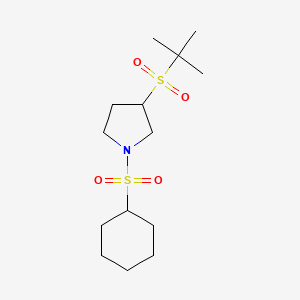
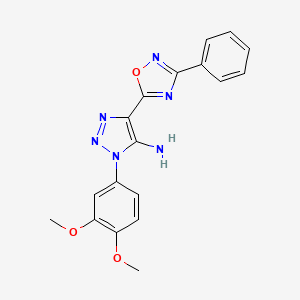
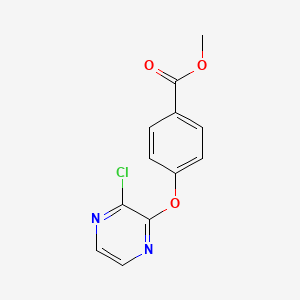
![N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2890269.png)
